Carboxyatractyloside dipotassium is a toxic compound primarily derived from various plants in the Asteraceae family, notably from Atractylis gummifera and Callilepis laureola. This compound is classified as a diterpene glycoside and is known for its potent inhibitory effects on the adenine nucleotide translocator, a crucial component of mitochondrial function. The inhibition of this transporter disrupts ATP/ADP exchange, leading to mitochondrial dysfunction and associated metabolic disturbances.
Carboxyatractyloside is sourced from several Asteraceae plants, particularly those known for their toxicity. The compound is classified under the category of glycosides due to its sugar moiety and is specifically recognized as a diterpene glycoside. Its chemical structure includes a sugar unit linked to a diterpene backbone, contributing to its biological activity.
Carboxyatractyloside can be synthesized through various methods, including extraction from plant sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC).
The synthesis of carboxyatractyloside involves isolating the compound from plant material using organic solvents like methanol or ethanol. Following extraction, the crude extract is subjected to chromatographic purification to obtain the pure compound. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the structure and purity of the synthesized product.
The molecular formula of carboxyatractyloside dipotassium is CHKOP, with a molecular weight of approximately 508.6 g/mol. The structure consists of a diterpene core with two potassium ions associated with the carboxylate groups.
The compound exhibits specific spectral data that can be analyzed using infrared spectroscopy and nuclear magnetic resonance spectroscopy to identify functional groups and confirm its molecular structure.
Carboxyatractyloside primarily acts as an inhibitor of the adenine nucleotide translocator in mitochondria. This inhibition can be studied through various biochemical assays that measure mitochondrial respiration rates in the presence of the compound.
In laboratory settings, the effect of carboxyatractyloside on mitochondrial respiration can be assessed by measuring oxygen consumption rates using a Clark-type oxygen electrode. The concentration-response relationship can provide insights into the potency of carboxyatractyloside as an inhibitor.
The mechanism by which carboxyatractyloside exerts its effects involves binding to the adenine nucleotide translocator, thus preventing the transport of ATP out of the mitochondria in exchange for ADP. This disruption leads to decreased ATP levels in the cytoplasm, impairing cellular energy metabolism and promoting apoptosis under certain conditions.
Carboxyatractyloside dipotassium appears as a white crystalline powder. It is soluble in water due to its ionic nature but may have limited solubility in organic solvents.
The compound has notable chemical properties that include:
Carboxyatractyloside has significant scientific applications, particularly in studying mitochondrial function and metabolism. It serves as a valuable tool in biochemical research for:
Additionally, due to its toxic nature, it is also studied within toxicology contexts to understand its effects on human health and potential antidotes for poisoning cases related to plant ingestion.
Carboxyatractyloside dipotassium, chemically designated as dipotassium (2β,5β,8α,9β,10α,13α,15α)-15-hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfonato-β-D-glucopyranosyl]oxy}kaur-16-ene-18,19-dioate (C~31~H~44~K~2~O~18~S~2~), is a diterpenoid glycoside initially isolated from cocklebur plants (Xanthium spp., Asteraceae). Its identification emerged from investigations into livestock poisonings linked to ingestion of Xanthium strumarium (common cocklebur) and Xanthium orientale seeds or seedlings [1] [8]. Early toxicological studies in the mid-20th century identified carboxyatractyloside as the principal toxin responsible for acute hepatotoxicity and nephrotoxicity, characterized by centrilobular hepatic necrosis and renal tubular damage [1] [9]. The structural elucidation revealed its close relationship to atractyloside, differing by a carboxyl group substitution enhancing its inhibitory potency [9].
Xanthium taxonomy presented significant challenges for correlating plant morphology with toxin production. Historically, inconsistent nomenclature (e.g., X. strumarium synonyms: X. sibiricum, X. chinense; X. orientale synonyms: X. italicum, X. cavanillesii) complicated ecological and biochemical studies [1]. Modern molecular analyses using internal transcribed spacer sequencing and plastid markers have refined classification, recognizing core species like X. strumarium, X. orientale, and X. spinosum [1]. Field studies confirmed carboxyatractyloside production across European Xanthium stands, including populations along Poland’s Warta River and on Greece’s Rodos Island, highlighting its global distribution as an invasive species [1].
Table 1: Evolution of Xanthium spp. Taxonomy and Carboxyatractyloside Research
| Period | Taxonomic Understanding | Key Research Advances |
|---|---|---|
| Pre-1959 | >100 proposed species based on bur morphology | Toxicity linked to "cocklebur" ingestion in livestock |
| 1959-2000 | Simplified to X. spinosum and X. strumarium complexes | Carboxyatractyloside isolated and structurally characterized |
| 2000-Present | 5 accepted taxa (X. strumarium, X. orientale, X. spinosum, X. ambrosioides, X. chinense) based on genetics | Tissue-specific toxin quantification; mitochondrial targeting elucidated |
Analytical methods for detecting carboxyatractyloside evolved from thin-layer chromatography spot tests to sophisticated techniques like liquid chromatography–atmospheric pressure ionization mass spectrometry (LC-API-MS). These advancements enabled precise quantification in plant tissues and biological samples, confirming its presence in Xanthium seeds at concentrations up to 2.5% dry weight [9]. Notably, carboxyatractyloside’s stability in aqueous solutions facilitated its purification via column chromatography, often stabilized as the crystalline dipotassium salt for biochemical research [8].
Carboxyatractyloside dipotassium is a cornerstone tool in mitochondrial bioenergetics due to its specific and high-affinity inhibition of the adenine nucleotide translocator (ANT; Ki ≈ 5–10 nM). ANT, also termed the adenosine diphosphate/adenosine triphosphate carrier, is an inner mitochondrial membrane protein responsible for exchanging cytosolic adenosine diphosphate with matrix adenosine triphosphate, a process fundamental to oxidative phosphorylation [2] [8]. Carboxyatractyloside binds exclusively to the cytosolic face of ANT, stabilizing the "c-conformation" (cytosolic-open state) and arresting the transporter in a rigid conformation that prevents nucleotide exchange [3] [8]. This molecular locking mechanism was crystallographically confirmed in the bovine ANT1-carboxyatractyloside complex, revealing interactions between the toxin’s sulfate groups, diterpene core, and specific residues in the ANT substrate-binding pocket [8].
The consequences of ANT inhibition are profound and tissue-specific:
Table 2: Tissue-Specific Mitochondrial Responses to Carboxyatractyloside
| Tissue | Primary ANT Isoform | Carboxyatractyloside Effect | Functional Implication |
|---|---|---|---|
| Liver | Adenine nucleotide translocator 2 | Blocks ~90% fatty-acid uncoupling; minimal basal leak inhibition | Limits thermogenic capacity; energy depletion |
| Brown Adipose Tissue | Adenine nucleotide translocator 1/Adenine nucleotide translocator 2 | Inhibits ~50% basal proton leak; spares fatty-acid uncoupling | Supports thermogenesis; Adenine nucleotide translocator 1 regulates constitutive leak |
| Heart | Adenine nucleotide translocator 1 | Suppresses adenosine triphosphate/adenosine diphosphate exchange; induces permeability transition | Impairs contractility; promotes apoptosis |
Research using carboxyatractyloside dipotassium elucidated critical distinctions between adenine nucleotide translocator isoforms. Quantitative reverse transcriptase polymerase chain reaction analyses show skeletal muscle and heart express predominantly adenine nucleotide translocator 1 mRNA, while liver expresses adenine nucleotide translocator 2. Brown adipose tissue co-expresses both isoforms equally, explaining its unique sensitivity profile [2]. Furthermore, carboxyatractyloside’s ability to distinguish between adenine nucleotide translocator-mediated and uncoupling protein 1-mediated uncoupling proved instrumental in defining non-thermogenic uncoupling pathways in brown adipocytes from uncoupling protein 1-knockout mice [2].
Beyond core bioenergetics, carboxyatractyloside dipotassium impacts cellular processes reliant on mitochondrial adenosine triphosphate and calcium dynamics. It impairs sarco/endoplasmic reticulum calcium adenosine triphosphatase activity by reducing adenosine triphosphate availability, disrupting endoplasmic reticulum calcium homeostasis and protein folding [10]. In neurons and endocrine cells, diminished mitochondrial adenosine triphosphate synthesis compromises vesicle trafficking and exocytosis, underscoring ANT’s role in secretion [10]. These multifaceted effects solidify carboxyatractyloside dipotassium’s status as an indispensable probe for dissecting mitochondrial functions in health and disease.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6